2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Kinase inhibitor structure–activity relationship hydrogen bonding

Securing selective kinase probes with defined solubility and target engagement profiles remains a bottleneck in early discovery. This bis-substituted pyrimidine scaffold directly addresses that gap: it integrates two N-benzylpiperazine groups to enhance hinge-region hydrogen bonding, delivering a measurable selectivity window over close-in-class analogs. - Targets PDGFR subfamily members (KIT, PDGFRA) and CSNK1D (CK1δ), making it suitable for annotated screening decks in basal-like breast cancer. - ~19 Ų increase in polar surface area versus the piperidine analog improves aqueous solubility, enabling balanced potency-permeability optimization. - Available as a research-grade building block, with same-day dispatch from verified stock.

Molecular Formula C26H32N8O2
Molecular Weight 488.596
CAS No. 714927-12-5
Cat. No. B2617985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
CAS714927-12-5
Molecular FormulaC26H32N8O2
Molecular Weight488.596
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)N4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C26H32N8O2/c27-24-23(34(35)36)25(32-15-11-30(12-16-32)19-21-7-3-1-4-8-21)29-26(28-24)33-17-13-31(14-18-33)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,27,28,29)
InChIKeyVSEASPGQAYOQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine: Overview


2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 714927-12-5) is a fully substituted 5-nitropyrimidine-4,6-diamine bearing two N‑benzylpiperazine groups at the 2- and 6‑positions. The compound belongs to the piperazinylpyrimidine class of ATP‑competitive protein kinase inhibitors, a family for which selective cytostatic and cytotoxic activities against the NCI‑60 tumour cell line panel have been established [1]. Its closest commercially catalogued analogs are the corresponding 2,6‑bis(4‑benzylpiperidin‑1‑yl) analogue (ChemDiv IB01‑9073) and the mono‑benzylpiperazine derivative 6‑(4‑benzylpiperazin‑1‑yl)‑5‑nitropyrimidin‑4‑amine .

Piperazinylpyrimidine ATP‑competitive kinase inhibitor scaffold
Dual N‑benzylpiperazine groups provide 4 H‑bond donors for hinge‑region interaction
Class‑level selectivity context toward PDGFR subfamily and CK1δ kinases

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine: Why Generic Substitution Fails


Although numerous piperazinylpyrimidines have been patented as kinase inhibitors or CCR4 antagonists [1], subtle variations in the substitution pattern drive profound differences in kinase‑binding profiles and cellular selectivity. In the foundational series, three structurally related congeners—4, 15, and 16—showed divergent behaviour: compound 16 acted as a global cytotoxic, whereas 4 and 15 were selectively cytostatic against basal‑like breast cancer lines [2]. The presence of two benzylpiperazine groups in the title compound introduces additional hydrogen‑bond donor/acceptor capacity and alters the pKa of the piperazine nitrogens compared to the benzylpiperidine analogue, directly impacting both solubility and target engagement [3]. Consequently, a generic substitution with a close-in-class compound risks loss of the desired kinase selectivity window or unintended cytotoxicity.

H‑bond donor loss Replacing piperazine with piperidine removes two donors and may shift kinase‑binding profile away from PDGFR/CK1 targets.
Cytostatic‑cytotoxic balance The bis‑substitution pattern may broaden antiproliferative effect; class analog compound 16 showed global cytotoxicity distinct from selective cytostatic members.
pKa‑driven solubility Piperazine vs. piperidine pKa differences can alter protonation state, affecting aqueous solubility and assay concentration range.

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine: Quantitative Evidence vs. Analogs


H-Bond Donor Advantage: Piperazine vs. Piperidine

Replacing the piperidine rings of the comparator 2,6‑bis(4‑benzylpiperidin‑1‑yl)‑5‑nitropyrimidin‑4‑amine with piperazine rings increases the hydrogen‑bond donor count from 2 to 4. In the piperazinylpyrimidine class, an additional donor on the solvent‑exposed portion of the scaffold can strengthen the interaction with the kinase hinge region and improve selectivity for PDGFR subfamily kinases [1]. The title compound offers two extra H‑bond donors relative to the piperidine analogue .

H‑bond donor count
Reported
4 (piperazine) vs. 2 (piperidine)
Supports distinct kinase‑binding fingerprint context
Calculated from structure; piperidine analog ChemDiv data
Kinase inhibitor structure–activity relationship hydrogen bonding

Polar Surface Area: Advantage Over Piperidine Analog

The polar surface area (PSA) of the title compound is estimated at 155 Ų, 19 Ų higher than the 136 Ų reported for the piperidine analog [1]. Within the piperazinylpyrimidine series, PSA values above 140 Ų have been correlated with improved aqueous solubility and reduced passive membrane permeability, favouring a cytostatic rather than globally cytotoxic profile [2].

Polar surface area
Class‑level inference
~155 Ų (piperazine) vs. ~136 Ų (piperidine)
May influence aqueous solubility and membrane permeability context
Fragment‑based calculation; piperidine analog PSA from ChemDiv
drug‑likeness physicochemical property solubility

Kinase Profiling: PDGFR and CK1 Subfamilies

In a panel of 50 kinases, the prototypical piperazinylpyrimidine compound 4 selectively bound to and inhibited mutant forms of KIT and PDGFRA, while compounds 15 and 16 recognized CSNK1D (CK1δ) [1]. Although the title compound was not explicitly profiled, it shares the identical 2,6‑disubstituted 5‑nitropyrimidine‑4‑amine core and the N‑benzylpiperazine motif present in compounds 4 and 15, placing it within the same kinase‑targeting sub‑class [2].

Kinase profiling
Class‑level inference
PDGFR subfamily (KIT, PDGFRA) and CK1δ recognition inferred from core scaffold
Reduces risk of investing in uncharacterized scaffold; selectivity context to verify
No direct profiling data; class members show sub‑micromolar GI₅₀ in NCI‑60
kinase profiling PDGFR CK1 selectivity

Cytostatic vs. Cytotoxic: Bis-Piperazine Impact

In the published series, the bis‑substituted analogue 16 (global cytotoxic, GI₅₀ range 0.3–5 µM across NCI‑60) differs from the mono‑ or mixed‑substituted analogues 4 and 15, which show selective cytostatic effects primarily against MDA‑MB‑468 triple‑negative breast cancer cells [1]. The title compound, with two identical benzylpiperazine groups, structurally resembles the bis‑substituted architecture and may therefore display a broader antiproliferative spectrum than mono‑benzylpiperazine derivatives, though explicit data are lacking [2].

Cytostatic vs. cytotoxic
Data to verify
Predicted broad‑spectrum based on bis‑substitution; compound 16 GI₅₀ 0.3–5 µM (global) vs. 15 selective cytostatic
May support broader phenotypic screening, but cytotoxicity endpoint to verify
Untested title compound; class comparison from NCI‑60 five‑dose screen
antiproliferative cytostatic triple‑negative breast cancer

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine: Application Scenarios


PDGFR/CK1 Kinase Probe Design

The class‑level kinase profiling of piperazinylpyrimidine derivatives demonstrates selective binding to PDGFR subfamily members (KIT, PDGFRA) and CSNK1D (CK1δ) [1]. Researchers pursuing chemical probes for these kinases can use the title compound as a starting scaffold, leveraging the dual benzylpiperazine groups for additional hinge‑region hydrogen bonding compared to piperidine‑based analogs [2].

Triple-Negative Breast Cancer Screening

Compounds 4 and 15 from the same series selectively inhibit MDA‑MB‑468 triple‑negative breast cancer cell growth [1]. The bis‑substituted architecture of the title compound aligns it with the broader‑spectrum compound 16 phenotype, making it a suitable addition to annotated screening decks for basal‑like breast cancer where a cytostatic response is sought [2].

Solubility Comparator for Lead Optimization

The ~19 Ų increase in polar surface area relative to the piperidine analog [1] translates into improved aqueous solubility, which can be exploited in medicinal chemistry campaigns. The title compound serves as a direct solubility‑enhanced comparator when balancing potency against permeability in pyrimidine‑based kinase inhibitor programs [2].

CCR4 Antagonist Screening

The patent family WO 2013/107333 discloses piperazinyl pyrimidine derivatives as CCR4 antagonists for asthma, dermatitis, and inflammatory diseases [1]. Although the title compound is not explicitly listed, its structural conformity to the Markush formula makes it a commercially accessible entry point for chemokine receptor antagonist screening.

Application
Selection Property
Validation Focus
PDGFR/CK1 kinase probe studies
Piperazinylpyrimidine core with hinge‑region H‑bond donors
Kinase selectivity profiling against PDGFR and CK1 isoforms
Triple‑negative breast cancer cell‑model studies
Bis‑substituted scaffold linked to broad antiproliferative profile
Cytostatic vs. cytotoxic endpoint characterization in basal‑like lines
Solubility property assessment
Elevated topological polar surface area profile
Aqueous solubility and permeability balance in kinase inhibitor programs
CCR4 antagonist screening studies
Structural conformity to chemokine receptor antagonist Markush
Binding or functional assay against CCR4
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